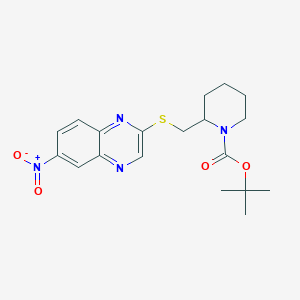

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline ring substituted with a nitro group and a piperidine ring, making it a unique structure for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.

Nitration: The quinoxaline ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Thioether Formation: The nitro-quinoxaline is reacted with a thiol to form the thioether linkage.

Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction.

Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) for reduction.

Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Amino-quinoxaline Derivatives: From reduction of the nitro group.

Substituted Piperidine Derivatives: From nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group and quinoxaline ring are likely involved in redox reactions and interactions with enzymes or receptors. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring, which may confer different chemical and biological properties compared to its analogs with pyrrolidine or morpholine rings. This uniqueness can lead to distinct interactions with molecular targets and potentially different biological activities.

Actividad Biológica

The compound 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule with significant potential in medicinal chemistry. It features a unique structure that includes a piperidine ring and a nitroquinoxaline moiety, which contribute to its biological activity. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O4S, with a molecular weight of 373.41 g/mol. The presence of the nitro group and the quinoxaline structure enhances its reactivity and interaction with biological targets, particularly in the context of drug development.

Research indicates that this compound acts primarily as an antagonist of toll-like receptors (TLR7/8) . These receptors are crucial in the immune response, making this compound a candidate for therapies targeting autoimmune diseases and cancer immunotherapy. Additionally, it has shown neuroprotective effects , suggesting potential applications in treating neurodegenerative disorders.

Immune Modulation

Studies have demonstrated that this compound can modulate immune responses effectively. For instance, it has been shown to inhibit the activation of TLR7/8, leading to reduced inflammatory cytokine production in various immune cells. This modulation is critical for developing therapies aimed at controlling excessive immune responses observed in autoimmune conditions.

Neuroprotective Effects

In vitro studies have indicated that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. The mechanism involves the inhibition of pathways leading to cell death, thereby promoting cell survival under stress conditions.

Case Studies

- Autoimmune Disease Model : In a murine model of lupus, administration of the compound resulted in significant reductions in disease severity, as evidenced by lower autoantibody levels and improved renal function.

- Neurodegenerative Disorder Study : In models of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential as a therapeutic agent for neurodegeneration.

Comparative Analysis

The following table summarizes key features and findings related to this compound compared to similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1353953-59-9 | Nitroquinoxaline structure | TLR7/8 antagonist; neuroprotective |

| 4-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | 1353979-68-6 | Lacks specific nitro group | Reduced biological activity |

| Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | N/A | Contains pyridine instead | Different pharmacological profile |

Propiedades

Fórmula molecular |

C19H24N4O4S |

|---|---|

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

tert-butyl 2-[(6-nitroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H24N4O4S/c1-19(2,3)27-18(24)22-9-5-4-6-14(22)12-28-17-11-20-16-10-13(23(25)26)7-8-15(16)21-17/h7-8,10-11,14H,4-6,9,12H2,1-3H3 |

Clave InChI |

OUDJJMLYXJQVBL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCCCC1CSC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.